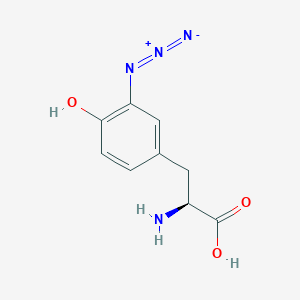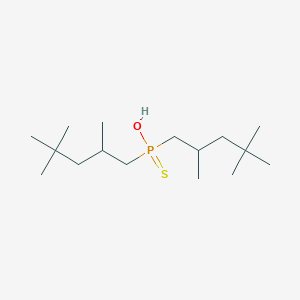
2,5-Dibromo-3-decylthiophene
Overview
Description
2,5-Dibromo-3-decylthiophene is an organic compound with the molecular formula C14H22Br2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 2 and 5 positions and a decyl group at the 3 position. This compound is primarily used as a precursor in the synthesis of conducting polymers and other advanced materials .
Scientific Research Applications
2,5-Dibromo-3-decylthiophene has several applications in scientific research, including:
Organic Electronics: It is used as a precursor in the synthesis of conducting polymers and organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules and materials
Mechanism of Action
Target of Action
2,5-Dibromo-3-decylthiophene is primarily used as a conducting polymer precursor . The primary target of this compound is the formation of polythiophene-based systems , which are key components in the field of organic electronics .
Mode of Action
The compound interacts with its targets through a process known as polymerization . This process involves the formation of a large molecule, a polymer, from many smaller repeating units, or monomers . In this case, this compound serves as the monomer that forms the polythiophene-based system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of conducting polymers . These polymers, once formed, can be used in various applications, including organic electronics . The downstream effects of this pathway include the creation of materials with unique electronic properties, such as semiconductivity .
Pharmacokinetics
It’s important to note that the compound has amolecular weight of 382.20 , which could influence its behavior in a chemical reaction or a synthesis process.
Result of Action
The result of this compound’s action is the formation of polythiophene-based systems . These systems have unique electronic properties that make them suitable for use in organic electronics . On a molecular and cellular level, the compound contributes to the formation of complex structures with semiconductive properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, the compound’s interaction with its targets and its efficacy in forming polythiophene-based systems may also be influenced by factors such as the presence of a catalyst, the reaction temperature, and the reaction time.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-decylthiophene can be synthesized through a bromination reaction of 3-decylthiophene. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst. The reaction conditions often include a solvent such as chloroform or dichloromethane and may require cooling to control the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-decylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Suzuki Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki coupling, the product is a biaryl compound, while in nucleophilic substitution, the product will vary based on the nucleophile introduced .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Similar in structure but with a hexyl group instead of a decyl group.
2,5-Dibromo-3-dodecylthiophene: Similar in structure but with a dodecyl group instead of a decyl group
Uniqueness
2,5-Dibromo-3-decylthiophene is unique due to its specific alkyl chain length, which can influence the solubility, processability, and electronic properties of the materials synthesized from it. The decyl group provides a balance between solubility and electronic performance, making it a valuable compound in the field of organic electronics .
Properties
IUPAC Name |
2,5-dibromo-3-decylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Br2S/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDSRZZKSUNTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400948 | |
| Record name | 2,5-Dibromo-3-decylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158956-23-1 | |
| Record name | 2,5-Dibromo-3-decylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 158956-23-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



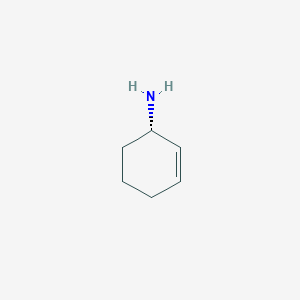
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)
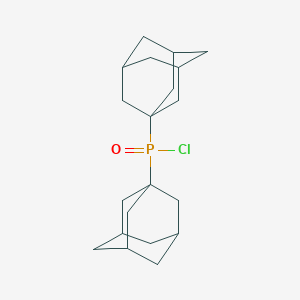

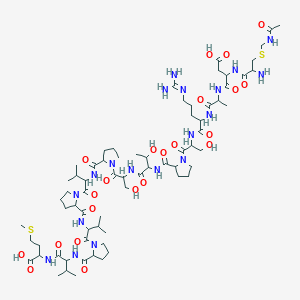

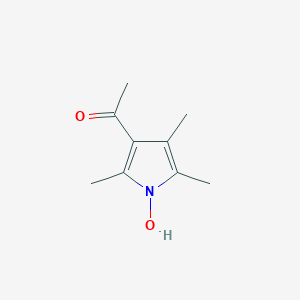

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)

